Product packaging for 2,2'-Diacetyl-9,9'-spirobifluorene(Cat. No.:CAS No. 22824-83-5)

2,2'-Diacetyl-9,9'-spirobifluorene

Cat. No.: B1625165
CAS No.: 22824-83-5
M. Wt: 400.5 g/mol
InChI Key: FVLANAMJWVQMQQ-UHFFFAOYSA-N
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Description

Contextualization within Spirobifluorene Chemical Frameworks

The 9,9'-spirobifluorene (SBF) structure is the defining feature of this class of compounds. It consists of two fluorene (B118485) units linked by a common sp³-hybridized carbon atom, known as a spiro center. ossila.com This unique linkage forces the two π-systems of the fluorene units to be oriented in nearly perpendicular planes. ossila.com This orthogonal arrangement is central to the properties of SBF derivatives.

Key characteristics of the spirobifluorene framework include:

Rigid Three-Dimensional Structure: The spiro-linkage provides a rigid and sterically demanding core. This structure effectively prevents the close packing of molecules in the solid state, which helps to suppress the formation of undesirable aggregates (excimers) that can quench fluorescence. ossila.comunimi.it

High Thermal Stability: SBF derivatives are known for their excellent thermal stability and high glass transition temperatures, making them suitable for applications in electronic devices that operate at elevated temperatures. ossila.comossila.com

Good Solubility: Despite their rigidity, the non-planar structure of SBF compounds often leads to good solubility in common organic solvents. ossila.com

Broken Conjugation: The sp³ carbon atom at the spiro center interrupts the π-conjugation between the two fluorene units. ossila.comossila.com This electronic separation allows for the fine-tuning of the molecule's electronic properties by modifying each fluorene unit independently and contributes to maintaining a high triplet energy, a critical factor for host materials in organic light-emitting diodes (OLEDs). ossila.comnih.gov

These intrinsic properties make the SBF core an attractive scaffold for building materials used in OLEDs, organic photovoltaics, and covalent organic frameworks (COFs). ossila.comnih.govacs.org

General Properties of the 9,9'-Spirobifluorene (SBF) Framework
PropertyDescriptionReference
Core StructureTwo fluorene units joined by a central sp³-hybridized spiro-carbon. ossila.com
Molecular GeometryOrthogonal arrangement of the two fluorene π-systems. ossila.comnih.gov
Key Physical TraitsHigh thermal stability, high glass transition temperature, good solubility, and formation of stable amorphous films. ossila.comossila.com
Electronic PropertiesThe spiro-carbon breaks conjugation, leading to a high triplet energy. ossila.comnih.gov
Primary ApplicationsHost materials for OLEDs, organic photovoltaics, and building blocks for porous organic frameworks. ossila.comacs.org

Significance of 2,2'-Diacetylation for Enhanced Chemical Functionality

The addition of acetyl (–COCH₃) groups at the 2 and 2' positions of the SBF core transforms the relatively inert hydrocarbon framework into a highly useful chemical intermediate. These acetyl groups serve as reactive handles, enabling a wide range of subsequent chemical modifications.

The primary significance of the 2,2'-diacetylation lies in its utility as a precursor. The acetyl groups can readily participate in various chemical reactions, allowing for the functionalization and tuning of the compound's properties. oup.comoup.com For instance, 2,2'-diacetyl-9,9'-spirobifluorene is a key starting material in the Friedländer annulation reaction, where it reacts with ortho-aminoarenecarbaldehydes to produce a series of 2,2′-di(heteroaryl)-9,9′-spirobifluorenes. oup.comoup.com These resulting compounds have shown potential for use in OLEDs, with some exhibiting light emission in the blue to green regions of the spectrum. oup.comoup.com

Furthermore, the acetyl groups influence the electronic characteristics of the molecule. Electrochemical studies using cyclic voltammetry have shown that this compound can be quasi-reversibly reduced to a persistent anion radical at a standard potential of –1.75 V (vs SCE) in aprotic dimethylformamide. rsc.orgresearchgate.net This electrochemical behavior highlights the electron-accepting nature imparted by the diacetylation. The acetyl groups also cause a bathochromic (red) shift in the compound's UV-vis absorption spectrum compared to the unsubstituted SBF parent molecule.

Due to its reactivity and high thermal stability (over 300°C), the compound also serves as a precursor for the development of chiral ionophores and enantioselective polymers.

Physicochemical Data for this compound
PropertyValue / ObservationReference
Chemical RoleKey intermediate for synthesis of di(heteroaryl)-9,9'-spirobifluorenes and polymers. oup.comoup.com
ReactivityAcetyl groups participate in reactions like the Friedländer annulation. oup.comoup.com
Electrochemical BehaviorQuasi-reversible reduction to a stable anion radical. rsc.orgresearchgate.net
Standard Reduction Potential (E°)–1.75 V (vs SCE) in DMF. rsc.orgresearchgate.net
Spectroscopic PropertyAcetyl groups induce a bathochromic shift in UV-vis spectra compared to parent SBF.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H20O2 B1625165 2,2'-Diacetyl-9,9'-spirobifluorene CAS No. 22824-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2'-acetyl-9,9'-spirobi[fluorene]-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20O2/c1-17(30)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)26-10-6-4-8-22(26)24-14-12-20(18(2)31)16-28(24)29/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLANAMJWVQMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463588
Record name 2,2'-diacetyl-9,9'-spirobifluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22824-83-5
Record name 2,2'-diacetyl-9,9'-spirobifluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 2,2 Diacetyl 9,9 Spirobifluorene

Core 9,9'-Spirobifluorene Synthesis

The creation of the parent 9,9'-spirobifluorene (SBF) structure is the critical first stage. The unique three-dimensional and rigid structure of SBF, where two fluorene (B118485) units are orthogonally linked through a common spiro-carbon atom, has made it a subject of significant interest for applications in organic electronics. ossila.com Its synthesis has been approached through various routes since its initial preparation. oup.com

Precursor Derivatization and Ring Closure Strategies

The synthesis of the 9,9'-spirobifluorene core often involves the strategic construction and subsequent cyclization of biphenyl (B1667301) derivatives. A prevalent method begins with precursors like 2-bromobiphenyl (B48390) or 2-iodobiphenyl (B1664525). researchgate.netossila.com In a common pathway, the Grignard reagent of 2-bromobiphenyl is reacted with 2,7-dibromo-9-fluorenone. ossila.com An alternative approach involves treating 2-iodobiphenyl with tert-butyllithium (B1211817) at low temperatures and then quenching the reaction with 9-fluorenone (B1672902) to yield 9-(biphenyl-2-yl)-9-fluorenol. researchgate.net

Another sophisticated strategy for creating substituted spirobifluorenes involves the catalytic [2 + 2 + 2]-cyclotrimerization of specifically substituted diynols with alkynes, which leads to the formation of corresponding fluorenols that can be further transformed into the target spirobifluorene molecules. nih.gov

The final and crucial step in many of these syntheses is an acid-catalyzed intramolecular cyclization, or ring closure. patsnap.comgoogle.com For instance, after the formation of the fluorenol intermediate, treatment with a mixed acid system, such as glacial acetic acid and hydrochloric acid, at elevated temperatures induces the ring closure to form the spiro center. patsnap.com This thermodynamically controlled cyclization is a key step in achieving the spiro architecture. 20.210.105

Optimization of Parent Spirobifluorene Yields and Purity

Optimizing the synthesis of the parent 9,9'-spirobifluorene is crucial for obtaining high yields and purity, which are essential for subsequent functionalization steps and for applications in high-performance materials. rsc.org Research has focused on developing improved synthetic methods that avoid problematic steps like the direct, and often difficult, dibromination of the SBF core. nih.gov One improved method for producing pure 2,2'-dibromo-9,9'-spirobifluorene, a key intermediate, was developed to bypass such troublesome reactions. nih.gov

The synthesis of 9,9'-spirobifluorene-1,1'-diol has been achieved in high yield from 1,2-dibromobenzene (B107964) and 3-bromoanisole. nih.gov For specific derivatives, the development of one-pot synthetic approaches has been a significant breakthrough, offering an efficient route to spiro compounds that were previously synthesized through arduous, multi-step procedures. 20.210.105 For example, an unexpected one-pot synthesis for spiro[fluorene-9,9′-xanthene] was developed, achieving a high yield of 80% after 24 hours under thermodynamically controlled conditions. 20.210.105acs.org The purity of the final spirobifluorene product is often ensured through column chromatography. patsnap.com The inherent rigidity and amorphous nature of spirobifluorenes contribute to their good solubility and high thermal stability, which are advantageous properties. ossila.com

Directed Acetylation Protocols

To obtain 2,2'-Diacetyl-9,9'-spirobifluorene, the parent SBF core undergoes a directed electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This reaction introduces acetyl groups onto the fluorene rings.

Friedel-Crafts Acylation with Acetyl Chloride and Lewis Acid Catalysis

The Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl ketones. thieme.comorganic-chemistry.org The reaction involves an arene, in this case, 9,9'-spirobifluorene, reacting with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst. sigmaaldrich.com Common Lewis acids for this purpose include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). thieme.comsigmaaldrich.comrsc.org

The mechanism begins with the formation of a complex between the Lewis acid and the acetyl chloride. sigmaaldrich.commasterorganicchemistry.com This is followed by the generation of a resonance-stabilized acylium ion, which acts as the electrophile. sigmaaldrich.commasterorganicchemistry.com The electron-rich aromatic ring of the spirobifluorene then attacks the acylium ion, leading to the formation of the acetylated product. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the ketone product is deactivated towards further substitution, which helps in achieving monoacylation cleanly. thieme.comorganic-chemistry.org To achieve bis-acetylation, stoichiometric control of the reagents is necessary. The synthesis of this compound has been reported via a twofold Friedel-Crafts acylation of the parent spirobifluorene. researchgate.net

Catalysts and Reagents in Friedel-Crafts Acylation
RoleCompoundReference
Arene (Substrate)9,9'-Spirobifluorene researchgate.net
Acylating AgentAcetyl Chloride (CH₃COCl) oup.comsigmaaldrich.com
Lewis Acid CatalystAluminum Chloride (AlCl₃) thieme.comsigmaaldrich.com
Lewis Acid CatalystIron(III) Chloride (FeCl₃) rsc.org
Lewis Acid CatalystZinc Chloride (ZnCl₂) mdma.chresearchgate.net

Regioselectivity Control in Bis-acetylation

Controlling the position of substitution (regioselectivity) is paramount in the synthesis of specifically substituted derivatives like this compound. In the Friedel-Crafts acylation of 9,9'-spirobifluorene, the substitution preferentially occurs at the 2,2' and 7,7' positions, which are the most electron-rich and sterically accessible sites on the fluorene units. Research has shown that a twofold Friedel-Crafts acylation of the parent spirobifluorene leads to substitution in the 2,2' positions. researchgate.net

Studies on similar electrophilic substitution reactions, such as nitration, provide insights into controlling regioselectivity on the spirobifluorene core. For instance, the regioselective nitration of 9,9'-spirobifluorene has been achieved under mild conditions, yielding 2-nitro and 2,2'-dinitro derivatives with high yields of 79% and 95%, respectively. acs.orgresearchgate.net The steric bulk of the acyl group in Friedel-Crafts acylation often favors substitution at the para position (C2 and C7) relative to the inter-ring linkage. thieme.com The deactivating nature of the first introduced acetyl group influences the position of the second substitution, directing it to the corresponding position on the other fluorene moiety, resulting in the symmetrical 2,2'-disubstituted product. oup.com

Investigation of Solvent Systems and Anhydrous Conditions

The choice of solvent significantly impacts the outcome of Friedel-Crafts acylation. thieme.com Solvents like nitrobenzene (B124822) and chlorinated alkanes, such as dichloromethane (B109758) and 1,2-dichloroethane (B1671644), are considered effective for these reactions. thieme.com An investigation into the acetylation of 9H-fluorene found that using 1,2-dichloroethane (DCE) as the solvent resulted in high conversion rates (>95%). researchgate.net In contrast, reactions in nitromethane (B149229) gave low yields and were accompanied by the formation of polymeric byproducts. researchgate.net

It is critical to maintain anhydrous conditions throughout the reaction. rsc.orgmdma.ch Lewis acid catalysts like AlCl₃ are highly moisture-sensitive and will be hydrolyzed by water, rendering them inactive. thieme.com This necessitates the use of dry solvents and reagents to ensure the efficiency of the catalytic cycle. orgsyn.org Some modern approaches have explored solvent-free conditions, for example, using microwave irradiation with a zinc powder catalyst, which can be reused and reduces toxic waste. mdma.ch Another approach uses deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as both the catalyst and a green solvent medium. researchgate.net

Impact of Solvent on Friedel-Crafts Acetylation of Fluorene
SolventObservationReference
1,2-Dichloroethane (DCE)Best solvent for high conversion (>95%) researchgate.net
DichloromethaneConsidered a good solvent for the reaction thieme.com
NitromethaneLow yield (11.8%) with formation of dark polymeric material researchgate.net
Solvent-Free (Microwave)Efficient, environmentally friendly alternative mdma.ch
Deep Eutectic SolventsAct as both catalyst and green solvent researchgate.net

Large-Scale Preparative Synthesis Considerations

The industrial production of this compound via Friedel-Crafts acylation requires a strategic approach to address challenges such as reaction control, product purity, and process efficiency. Key considerations include the choice of catalyst, solvent, temperature, and purification methods suitable for large volumes.

A common laboratory procedure involves the reaction of 9,9'-spirobifluorene with acetyl chloride using aluminum chloride (AlCl₃) as the Lewis acid catalyst in a chlorinated solvent like dichloromethane. However, for large-scale operations, several factors must be optimized to ensure a safe, economical, and high-yielding process.

Catalyst and Reaction Conditions:

The stoichiometry and choice of the Lewis acid catalyst are critical. While aluminum chloride is highly effective, its use in large quantities can lead to challenges in work-up and waste disposal. Research into alternative and more environmentally benign catalysts is ongoing. The reaction is typically exothermic, necessitating robust temperature control, especially at scale, to prevent side reactions and ensure consistent product quality.

ParameterLaboratory ScaleLarge-Scale ConsiderationRationale
Catalyst Aluminum Chloride (AlCl₃)Alternative Lewis acids (e.g., FeCl₃, ZnCl₂), heterogeneous catalystsMinimize corrosive waste, improve catalyst recovery and reuse.
Solvent DichloromethaneHigher-boiling point solvents, solvent-free conditionsImprove reaction kinetics, reduce volatility and environmental impact.
Temperature 0°C to room temperaturePrecise temperature control with cooling systemsManage exothermicity, minimize side product formation.
Reaction Time 12-24 hoursOptimization to reduce batch timeIncrease throughput and process efficiency.

Purification:

On a laboratory scale, purification is often achieved through column chromatography on silica (B1680970) gel. However, this method is generally not feasible for large quantities due to the high solvent consumption and cost. Therefore, alternative purification strategies are employed for industrial-scale production. Recrystallization from suitable solvent systems, such as a mixture of ethanol (B145695) and water, is a common and effective method for obtaining high-purity this compound on a larger scale. The choice of solvent for recrystallization is crucial to maximize yield and purity.

Purification MethodScale of ApplicationAdvantagesDisadvantages
Column ChromatographyLaboratoryHigh purityHigh solvent consumption, not easily scalable
RecrystallizationLaboratory & Large-ScaleCost-effective, scalablePotential for lower yield if not optimized

Yield Optimization:

The yield of this compound is highly dependent on the precise control of reaction parameters. In a typical laboratory setting, yields can range from moderate to good. For instance, a twofold Friedel-Crafts acylation of the parent spirobifluorene has been reported to proceed with subsequent steps to yield related derivatives. researchgate.net The electrochemical behavior of this compound has also been studied, indicating its successful preparation. rsc.org

Chemical Reactivity and Derivatization Strategies of 2,2 Diacetyl 9,9 Spirobifluorene

Oxidative Transformations

The acetyl groups of 2,2'-diacetyl-9,9'-spirobifluorene are susceptible to oxidation, providing a route to valuable dicarboxylic acid derivatives.

Conversion to Dicarboxylic Acid Derivatives

The oxidation of this compound can be achieved using reagents such as bromine in the presence of sodium hydroxide. This transformation converts the acetyl groups into carboxylic acid functionalities, yielding 9,9'-spirobifluorene-2,2'-dicarboxylic acid. This dicarboxylic acid is a key intermediate in the synthesis of more complex molecular architectures, including chiral crown ethers and ionophores, due to the rigid and C₂-symmetric spirobifluorene core which can impart high enantioselectivity in host-guest interactions. A related transformation is the Baeyer-Villiger oxidation, which can be performed following the initial acylation of the spirobifluorene core, leading to diol intermediates after saponification. researchgate.net

Reductive Chemistry and Product Diversity

The electrochemical reduction of this compound has been a subject of detailed investigation, revealing a rich and complex reductive chemistry. These studies have elucidated the formation of stable radical species and have been leveraged for the preparative synthesis of various reduction products, including stereoisomeric diols and alcohols.

Electrochemical Reduction Pathways

Cyclic voltammetry studies of this compound in aprotic solvents like dimethylformamide (DMF) have provided significant insights into its reduction mechanism. rsc.orgresearchgate.net The process involves sequential electron transfers to the molecule, leading to the formation of distinct anionic species.

The initial step in the electrochemical reduction of this compound is a quasi-reversible, one-electron transfer to form a remarkably persistent anion radical. rsc.orgresearchgate.net This stability is attributed to the delocalization of the unpaired electron over the extensive π-system of the spirobifluorene framework. The standard potential for this first reduction step is approximately -1.75 V versus a saturated calomel (B162337) electrode (SCE). rsc.orgresearchgate.net

Upon further reduction at a more negative potential, a second electron is transferred to the anion radical, resulting in the formation of a dianion. researchgate.net The standard potential for this second reduction step is approximately -1.90 V vs SCE. researchgate.net The formation of these stable anionic species is a key feature of the reductive chemistry of this compound.

Table 1: Electrochemical Reduction Potentials of this compound

Reduction StepProductStandard Potential (E°) vs. SCE
FirstAnion Radical-1.75 V
SecondDianion-1.90 V

Data sourced from cyclic voltammetry experiments in dimethylformamide. rsc.orgresearchgate.net

Preparative-scale electrolysis of this compound under controlled conditions allows for the synthesis and isolation of specific reduction products. When the electrolysis is carried out in the presence of a proton donor, such as acetic acid, the intermediate species can be protonated, leading to the formation of pinacol (B44631) diols. rsc.org This process, known as hydrodimerization, results in the formation of 2,3-bis(9,9'-spirobifluoren-2-yl)butane-2,3-diols. rsc.org

Due to the creation of new stereocenters during the dimerization process, a mixture of diastereomeric pinacol diols, namely the meso and the (±) or racemic forms, is produced. rsc.org The diastereomeric excess has been found to be slightly in favor of the (±) compound. rsc.org The formation of these stereoisomers is influenced by factors such as the conformation of the intermediates and the potential for intramolecular hydrogen bonding. rsc.org

In addition to pinacol diols, the preparative electrolysis of this compound in the presence of a proton source can also yield the corresponding alcohol derivative. rsc.org This occurs through a two-electron, two-proton reduction of the acetyl group to a secondary alcohol. The resulting product is 2,2'-bis(1-hydroxyethyl)-9,9'-spirobifluorene. The relative yields of the pinacol diols and the alcohol can be influenced by the reaction conditions, such as the concentration of the substrate and the proton donor. rsc.org

Table 2: Products from Preparative Electrolysis of this compound

Product TypeSpecific Compound(s)
Pinacol Diols(±)-2,3-bis(9,9'-spirobifluoren-2-yl)butane-2,3-diol, meso-2,3-bis(9,9'-spirobifluoren-2-yl)butane-2,3-diol
Alcohol2,2'-bis(1-hydroxyethyl)-9,9'-spirobifluorene

Products are formed during electrolysis in the presence of a proton donor. rsc.org

Condensation Reactions for Heterocycle Annulation

The acetyl groups of this compound serve as versatile handles for the construction of complex heterocyclic systems through condensation reactions. These reactions are pivotal in synthesizing novel materials with tailored electronic and photophysical properties.

Friedländer Reaction with o-Aminoarenecarbaldehydes

The Friedländer annulation is a powerful method for the synthesis of quinolines and their derivatives. In the context of this compound, this reaction is employed to introduce heteroaryl moieties onto the spirobifluorene core. The reaction involves the condensation of the acetyl groups with various o-aminoarenecarbaldehydes. oup.comoup.com

A series of 2,2′-di(heteroaryl)-9,9′-spirobifluorenes have been successfully prepared using this methodology. oup.comoup.com The reaction typically proceeds by refluxing this compound with the respective o-aminoarenecarbaldehyde in a suitable solvent, often in the presence of a catalyst. The choice of the o-aminoarenecarbaldehyde dictates the nature of the resulting heteroaryl substituent. For instance, reaction with 2-aminobenzaldehyde (B1207257) yields a quinolinyl-substituted spirobifluorene.

The resulting 2,2′-di(heteroaryl)-9,9′-spirobifluorene compounds exhibit interesting photophysical properties, with emission wavelengths being highly dependent on the specific heteroaromatic ring attached to the spirobifluorene backbone. oup.com This tunability makes them promising candidates for applications in organic light-emitting diodes (OLEDs). oup.comoup.com

Synthesis of 2,2'-Di(heteroaryl)-9,9'-spirobifluorene Compounds

The synthesis of 2,2'-di(heteroaryl)-9,9'-spirobifluorene compounds has been systematically explored, primarily through the Friedländer reaction as detailed above. oup.comoup.com This approach allows for the introduction of a wide variety of heteroaromatic systems. Both symmetric and unsymmetric 2,2'-di(heteroaryl)-9,9'-spirobifluorenes can be synthesized. oup.com

Symmetric derivatives are typically prepared by reacting this compound with a molar excess of a single o-aminoarenecarbaldehyde. oup.com For unsymmetric compounds, a stepwise approach can be envisioned, where one acetyl group is reacted first, followed by the reaction of the second acetyl group with a different o-aminoarenecarbaldehyde. oup.com

The table below summarizes some of the synthesized 2,2'-di(heteroaryl)-9,9'-spirobifluorene compounds and their corresponding emission wavelengths. oup.comoup.com

Compound NameEmission Wavelength (nm)
2,2'-bis(benzo[h]quinolin-2-yl)-9,9'-spirobifluorene413
2,2'-bis(1,10-phenanthrolin-2-yl)-9,9'-spirobifluorene465
2,2'-bis(benzo[b]-1,10-phenanthrolin-2-yl)-9,9'-spirobifluorene500
2-(benzo[h]quinolin-2-yl)-2'-(benzo[b]-1,10-phenanthrolin-2-yl)-9,9'-spirobifluorene442
2-(1,10-phenanthrolin-2-yl)-2'-(benzo[b]-1,10-phenanthrolin-2-yl)-9,9'-spirobifluorene442
Generation of Diaza-Analogue Spirobifluorenes

The acetyl groups of this compound can also be utilized to generate diaza-analogue spirobifluorenes. One synthetic route involves the reaction of the diacetyl compound with ninhydrin (B49086) and hydrazine (B178648) hydrate (B1144303) in glacial acetic acid. clockss.org This reaction leads to the formation of a pyridazine (B1198779) ring fused to the spirobifluorene framework, creating a diaza-analogue of fluorenone and ultimately the diaza-spirobifluorene. clockss.org

These diaza-analogue spirobifluorenes are of interest due to their rigid structures and potential applications as affinity materials for quartz crystal microbalances in the detection of volatile organic compounds. nih.gov The introduction of nitrogen atoms directly into the spirobifluorene core modifies the electronic properties and can lead to new functionalities. nih.gov

Cross-Coupling and Arylation Reactions

The functionalization of the this compound core is not limited to condensation reactions. Cross-coupling and arylation reactions provide powerful tools to introduce aryl substituents, leading to the formation of multi-aryl systems with extended conjugation and unique three-dimensional architectures.

Interannular C–H Arylation for Multi-Aryl Systems

A significant advancement in the synthesis of multi-aryl spirobifluorenes is the development of interannular C–H arylation reactions. nih.govnih.gov This strategy allows for the direct formation of C-C bonds between the spirobifluorene core and aryl groups, avoiding the need for pre-functionalized starting materials. nih.gov

While the direct C-H arylation of this compound itself is not explicitly detailed in the provided context, the broader concept of interannular C-H arylation of spirobifluorene derivatives is a key synthetic methodology. nih.govnih.gov This approach has been successfully applied to synthesize 1,4-diaryl spirobifluorenes, which have shown promise as host materials in OLEDs. nih.govnih.govdntb.gov.ua The introduction of aryl groups at these positions can enhance carrier mobility while maintaining a high triplet energy, crucial for efficient phosphorescent OLEDs. nih.gov

The development of palladium-catalyzed C-H arylation and deaminative annulation provides a facile route to 9-arylfluorenes and spirobifluorenes from readily available starting materials. rsc.org This highlights the potential of C-H activation strategies for the efficient construction of complex spirobifluorene architectures.

Boronate Ester Chemistry

Boronate esters are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The conversion of halo-spirobifluorene derivatives to boronate esters opens up a wide range of possibilities for further functionalization.

While the direct synthesis of a boronate ester from this compound is not the primary focus of the provided information, the chemistry of spirobifluorene boronic acids and their pinacol esters is highly relevant. For instance, 2,2'-Dibromo-9,9'-spirobifluorene can be synthesized and subsequently converted to the corresponding bis(boronate ester). nih.gov This intermediate would then be a key building block for introducing a variety of substituents via Suzuki-Miyaura coupling.

The general utility of boronate esters in the synthesis of complex organic molecules is well-established. nih.gov In the context of spirobifluorenes, 9,9'-spirobifluorene-2-boronic acid and its derivatives are commercially available or can be synthesized, serving as crucial precursors for creating more elaborate spirobifluorene-based materials. fishersci.no The reactivity of these boronate esters allows for the introduction of aryl, heteroaryl, and other functional groups, enabling the fine-tuning of the electronic and physical properties of the final spirobifluorene compounds.

The unique, rigid, and orthogonal three-dimensional structure of the 9,9'-spirobifluorene scaffold has made it a privileged building block in supramolecular chemistry, materials science, and chiroptical applications. The introduction of functional groups at the 2,2'-positions provides critical handles for further chemical transformations, enabling the construction of complex molecular architectures. Among the functionalized derivatives, this compound serves as a versatile precursor for a range of sophisticated molecules, including chiral ligands and surface-active compounds. This article focuses on the chemical reactivity of this compound and its strategic derivatization to yield chiral boronic acid precursors and for functionalization aimed at surface interactions.

Chemical Reactivity and Derivatization

The acetyl groups in this compound are key to its utility as a chemical precursor. These groups can undergo a variety of chemical transformations, allowing for the synthesis of more complex derivatives.

A key synthetic route commences with a twofold Friedel-Crafts acylation of 9,9'-spirobifluorene to produce the target molecule, this compound. rsc.org Following this, a Baeyer-Villiger oxidation is performed on the diacetyl compound, which converts the acetyl groups into acetate (B1210297) esters. Subsequent hydrolysis of these esters yields the corresponding 2,2'-dihydroxy-9,9'-spirobifluorene.

The introduction of chirality is a critical step. The racemic 2,2'-dihydroxy-9,9'-spirobifluorene can be resolved into its separate enantiomers using techniques such as chiral High-Performance Liquid Chromatography (HPLC). rsc.org Once the desired enantiomer is isolated, the hydroxyl groups are converted into triflate groups by reaction with triflic anhydride. This results in an enantiomerically pure bistriflate, such as (P)-9,9′-bispirofluorene-2,2′-bistriflate, which is a stable and versatile intermediate. rsc.org

The final step in forming the chiral boronic acid precursor is a palladium-catalyzed borylation reaction. The enantiopure bistriflate is reacted with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to yield the desired chiral diboronic acid derivative. rsc.org This synthetic sequence highlights the importance of this compound as a foundational molecule for accessing chiral building blocks.

Table 1: Key Intermediates in the Synthesis of Chiral Boronic Acid Precursors

Compound Name Structure Role in Synthesis
This compound Acetyl-functionalized spirobifluorene Starting material for Baeyer-Villiger oxidation.
2,2'-Dihydroxy-9,9'-spirobifluorene Dihydroxy-functionalized spirobifluorene Precursor for chiral resolution and triflate formation.
(P)-9,9′-Bispirofluorene-2,2′-bistriflate Enantiomerically pure triflate derivative Key intermediate for palladium-catalyzed borylation. rsc.org
(P)-9,9'-Spirobifluorene-2,2'-diboronic acid Chiral diboronic acid Final chiral precursor for cage formation. rsc.org

The chiral diboronic acids derived from this compound are instrumental in the construction of complex, three-dimensional structures known as chiral boronate ester cages. These cages are formed through the reversible condensation reaction between the boronic acid groups and polyol compounds.

In a notable example, an enantiomerically pure spirobifluorene diboronic acid, (P)-B, was reacted with hexahydroxy tribenzotriquinacene (A), a C3-symmetric triol, under conditions that remove water. rsc.org This reaction led to the formation of an isoreticular chiral organic cage with the formula (P,P,P)-A₂B₃. rsc.org This cage possesses a trigonal-bipyramidal geometry and was characterized using various spectroscopic methods. rsc.org

A fascinating aspect of this system is the phenomenon of chiral self-sorting. When the C3-symmetric triol (A) was reacted with a racemic mixture of the spirobifluorene-based diboronic acid linker (rac-B*), a quantitative self-sorting process was observed. rsc.org This resulted in the formation of a racemic mixture of the homochiral cages, (P,P,P)-A₂B₃ and (M,M,M)-A₂B₃, with no detectable formation of heterochiral (mixed-chirality) cage structures. rsc.org This demonstrates a high degree of stereochemical control and recognition at the molecular level.

However, the efficiency of this self-sorting was found to be dependent on the structure of the linker. When an elongated version of the racemic diboronic acid linker was used, the increased flexibility led to a significant decrease in the selectivity and self-recognition, resulting in a more complex product mixture. rsc.org

Table 2: Components and Products of Chiral Boronate Ester Cage Formation

Spirobifluorene Precursor Polyol Component Resulting Cage Structure Observed Phenomenon
(P)-9,9'-Spirobifluorene-2,2'-diboronic acid ((P)-B*) Hexahydroxy tribenzotriquinacene (A) (P,P,P)-A₂B₃ Formation of a single enantiomer cage. rsc.org
Racemic 9,9'-Spirobifluorene-2,2'-diboronic acid (rac-B) Hexahydroxy tribenzotriquinacene (A) Racemic mixture of (P,P,P)-A₂B₃ and (M,M,M)-A₂B₃ Quantitative chiral self-sorting. rsc.org

The derivatization of this compound can also be directed towards creating molecules capable of interacting with and modifying surfaces. This is achieved by converting the acetyl groups into functionalities that can form strong bonds with various substrates, such as metals or metal oxides. These functionalized molecules can then self-assemble on the surface to form highly ordered thin films, known as self-assembled monolayers (SAMs). nih.govrsc.org

While direct studies on the surface functionalization of this compound are not extensively reported, the chemical pathways to suitable anchoring groups are well-established. For instance, the acetyl groups can be oxidized to carboxylic acid groups. These carboxylic acids can serve as effective anchoring groups for binding to metal oxide surfaces. rsc.org Alternatively, the acetyl groups can be converted to amino groups through multi-step sequences, such as the Schmidt or Curtius rearrangements of the corresponding carboxylic acids. Amino-functionalized spirobifluorene derivatives have been shown to graft onto surfaces pre-functionalized with a SAM of mercaptoundecanoic acid on gold. nih.gov

Another important class of anchoring groups for metal oxide surfaces are phosphonic acids. rsc.org Oligo-9,9'-dioctylfluorenes functionalized with phosphonic acids have been successfully used to form self-assembled monolayers for applications in field-effect transistors. rsc.org The introduction of phosphonic acid groups onto the spirobifluorene core derived from the diacetyl precursor represents a viable strategy for creating robust surface modifications.

The ability to tailor the terminal functionality of the spirobifluorene molecule allows for precise control over the surface properties, such as its hydrophobicity, biocompatibility, or electronic characteristics. nih.gov

Table 3: Potential Surface Functionalization Strategies for this compound Derivatives

Anchoring Group Potential Synthetic Route from Diacetyl Target Surface Potential Application
Carboxylic Acid Oxidation of acetyl groups Metal Oxides (e.g., Ag(111), Ag(100)) researchgate.net Tuning surface properties, molecular electronics.
Amino Group Schmidt or Curtius rearrangement of carboxylic acid derivative Functionalized Gold (e.g., with MUA SAM) nih.gov Biosensors, molecular electronics.
Phosphonic Acid Halogenation followed by Arbuzov reaction and hydrolysis Metal Oxides (e.g., TiO₂, ZrO₂) rsc.org Field-effect transistors, anti-corrosion coatings.

Advanced Spectroscopic and Electrochemical Characterization

Electrochemical Characterization

The electrochemical behavior of 2,2'-Diacetyl-9,9'-spirobifluorene provides significant insight into its electronic structure and redox properties. Studies utilizing cyclic voltammetry have been instrumental in quantifying its capacity to accept electrons and the stability of the resulting charged species.

Cyclic Voltammetry for Redox Potentials and Electron Transfer Reversibility

Cyclic voltammetry studies of this compound, typically conducted in an aprotic solvent such as dimethylformamide (DMF), reveal its reductive characteristics. The compound undergoes a quasi-reversible, one-electron reduction to form a corresponding anion radical. rsc.org This process is characterized by an apparent standard potential (E°) of –1.75 V when measured against a saturated calomel (B162337) electrode (SCE). rsc.org The anion radicals generated from this process exhibit notable persistence and stability in the aprotic DMF medium, which indicates a degree of reversibility in the electron transfer. rsc.org

Electrochemical Reduction Data

ParameterValueConditionsReference
Apparent Standard Potential (E°)-1.75 V vs. SCECyclic Voltammetry in Dimethylformamide (DMF) rsc.org
ProcessQuasi-reversible reductionFormation of a persistent anion radical rsc.org

Influence of Acetyl Groups on Electron-Acceptor Characteristics

The presence of acetyl groups at the 2 and 2' positions of the 9,9'-spirobifluorene core has a pronounced influence on its electron-acceptor properties. As electron-withdrawing groups, the acetyl substituents facilitate the acceptance of an electron by the molecule. This enhanced electron-accepting nature is quantitatively reflected in the measured reduction potential. rsc.org The ability of the compound to readily form a stable anion radical underscores the significant electronic impact of these acetyl groups on the spirobifluorene framework.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound, providing precise information about its unique three-dimensional architecture in solution.

Detailed Carbon-13 NMR Chemical Shift Analysis of the Spiro-Carbon

The Carbon-13 (¹³C) NMR spectrum provides a definitive signature for the molecule's carbon framework. A key feature is the chemical shift of the spiro-carbon—the central sp³-hybridized carbon atom that connects the two orthogonal fluorene (B118485) moieties. For this compound, the resonance for this spiro-carbon appears at a chemical shift (δ) of 65.9 ppm relative to tetramethylsilane (TMS). rsc.org This specific chemical shift is a characteristic feature of the 9,9'-spirobifluorene skeleton.

13C NMR Chemical Shift Data

Carbon AtomChemical Shift (δ, ppm)Reference
Spiro-Carbon (C-9)65.9 rsc.org

Optical Spectroscopy

The optical properties of spirobifluorene compounds are of significant interest for applications in optoelectronics. The characteristic rigid and non-planar structure of the 9,9'-spirobifluorene core is known to prevent the close molecular packing and aggregation that often leads to fluorescence quenching in the solid state. The specific absorption and emission wavelengths are highly dependent on the nature and position of substituents on the fluorene rings.

While detailed optical absorption and photoluminescence data for this compound are not extensively detailed in the scientific literature, studies on related derivatives illustrate the tunability of the platform. For example, other 2,2'-substituted spirobifluorene derivatives have been developed as efficient UV or blue light emitters. The introduction of different electron-donating or electron-accepting groups allows for the synthesis of highly conjugated systems with emission profiles spanning the visible spectrum. acs.org For instance, the derivative spiro-DPVBi absorbs light at a maximum wavelength (λmax) of 377 nm and emits blue light at 453 nm. acs.org

Ultraviolet-Visible Absorption Spectroscopy: Bathochromic Shifts and π-π* Transitions

The electronic absorption spectra of spirobifluorene derivatives are dominated by π-π* transitions within the fluorene moieties. In polyquinolines that incorporate the 9,9'-spirobifluorene unit, the lowest energy transitions are attributed to π-π* transitions, with maximum absorption (λmax) values observed in the 363-385 nm range nycu.edu.tw. The introduction of substituents onto the spirobifluorene framework can modulate these electronic transitions. For instance, linking a spirobifluorene unit as a spacer between donor (phenothiazine) and acceptor (nitrile) groups can lead to a bathochromic (red) shift in the emission spectrum, indicating an alteration of the electronic energy levels chemrxiv.org. While specific UV-Vis absorption maxima for this compound are not detailed in the available literature, the acetyl groups, acting as weak electron-withdrawing groups, are expected to perturb the π-system of the fluorene rings, likely causing shifts in the absorption bands compared to the unsubstituted parent compound.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

The 9,9'-spirobifluorene molecule possesses a D2d point group symmetry and is achiral. However, it is a classic example of a spiro compound that can exhibit chirality if appropriately substituted to lower its symmetry. The chiroptical properties of chiral derivatives of 9,9'-spirobifluorene have been a subject of interest rsc.org. While this compound is itself achiral, the introduction of different substituents at other positions or the resolution of enantiomers in asymmetrically substituted analogues would give rise to distinct Circular Dichroism (CD) spectra. These spectra are used to determine the absolute stereochemistry of such chiral compounds . Studies on the parent molecule using Magnetic Circular Dichroism (MCD) spectroscopy have shown that its lowest excited state is doubly degenerate, a finding that is crucial for understanding the electronic structure of this class of compounds rsc.orgrsc.org.

Fluorescence Spectroscopy: Emission Characteristics and Quantum Yields

Spirobifluorene derivatives are well-known for their fluorescent properties, often exhibiting high quantum efficiencies and excellent thermal and chemical stability ossila.com. The rigid and orthogonal structure of the spirobifluorene core effectively suppresses the formation of non-emissive excimers in the solid state ossila.com. Polymers containing spirobifluorene units typically exhibit blue emission nycu.edu.tw. Specifically, a spirobifluorene derivative featuring diphenylamino and phenylbenzimidazole groups was developed as an efficient blue-light emitter for Organic Light-Emitting Diodes (OLEDs), with emission resulting in CIE coordinates of (0.15, 0.14) ntu.edu.tw. Another derivative, spiro-PBD, shows a fluorescence spectrum that is a mirror symmetrical to its absorption spectrum, with a significant Stokes shift of 43 nm in solution acs.org. Although the specific quantum yield for this compound is not specified, its structural similarity to other emissive spirobifluorene compounds suggests it would also possess fluorescent properties, likely in the blue region of the spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure and bonding within this compound.

Infrared (IR) Spectroscopy for Carbonyl Vibrations

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the most characteristic IR absorption band would be that of the carbonyl (C=O) stretching vibration from the two acetyl groups. In aromatic ketones, this vibration typically appears in the region of 1685-1665 cm⁻¹. The exact position is sensitive to the electronic effects of the aromatic ring. While a specific spectrum for this compound is not provided, detailed vibrational assignments for the parent 9,9'-spirobifluorene molecule have been conducted using both experimental measurements and density functional theory (DFT) calculations, providing a basis for understanding the vibrations of the core structure knu.ac.kr.

Raman Spectroscopy for Pressure-Induced Structural Changes and Bond Hardening

Raman spectroscopy studies on crystalline 9,9'-spirobifluorene have provided significant insights into its behavior under high pressure mdpi.com. When subjected to increasing pressure up to 8 GPa, the Raman peaks of the parent compound shift to higher frequencies, which indicates a hardening of the molecular bonds upon volume contraction mdpi.com. This effect is more pronounced for the weaker intermolecular interactions than for the stronger intramolecular covalent bonds mdpi.com.

A significant finding is a pressure-induced structural and molecular conformation transition that occurs at approximately 1.3 GPa mdpi.com. This transition is signaled by significant changes in the Raman spectrum and the pressure evolution of the peak frequencies mdpi.com. A further structural modification is indicated at pressures above 4 GPa mdpi.com. This research demonstrates that applying pressure can selectively strengthen intermolecular interactions, leading to a considerable stiffening of the material mdpi.com. While this study was performed on the unsubstituted molecule, the findings on the spirobifluorene core's response to pressure are fundamental and would be largely applicable to its derivatives.

Table 1: Selected Raman Peak Frequencies for 9,9'-Spirobifluorene at Ambient Pressure Data extracted from studies on the parent compound.

Frequency (cm⁻¹)Assignment Category
< 300Intermolecular and intramolecular torsional/deformation modes
~1300Inter-ring C-C stretch
~1603Symmetric ring stretch
3000 - 3100C-H stretching vibrations

Note: This table is based on data for the parent 9,9'-spirobifluorene compound as a reference for the core structure's vibrational modes. mdpi.comstanford.edu

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and offering insights into its structural stability and fragmentation pathways. For this compound, the molecular formula is C₂₉H₂₀O₂ nih.gov.

In mass spectrometry studies of this compound, the fragmentation pattern is characterized by a molecular ion (M˙⁺) that shows 100% relative abundance rsc.org. This indicates the remarkable stability of the molecular ion under electron impact conditions, a common feature for highly conjugated aromatic systems. The spirobifluorene core contributes significantly to this stability.

Table 2: Molecular Weight and Mass Data for this compound

PropertyValueSource
Molecular FormulaC₂₉H₂₀O₂ nih.gov
Molecular Weight400.5 g/mol nih.gov
Exact Mass400.146329876 Da nih.gov
Molecular Ion (M˙⁺)100% relative abundance rsc.org

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations, often employing density functional theory (DFT), have been instrumental in understanding the distribution of electron density and the nature of molecular orbitals in 2,2'-Diacetyl-9,9'-spirobifluorene. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's electronic and optical properties.

For the parent 9,9'-spirobifluorene (SBF), the HOMO and LUMO are delocalized over the fluorene (B118485) moieties. rsc.orgresearchgate.net The introduction of acetyl groups at the 2 and 2' positions, as in this compound, influences these frontier orbitals. The electron-withdrawing nature of the acetyl groups is expected to lower the energy levels of both the HOMO and LUMO. This modulation of orbital energies is a key strategy in designing materials with specific charge injection and transport properties for applications in organic electronics.

A detailed analysis of the molecular orbitals reveals that the spiro-linkage effectively isolates the two fluorene units electronically. rsc.orgossila.com This leads to a high triplet energy, a desirable characteristic for host materials in phosphorescent organic light-emitting diodes (PhOLEDs), as it prevents energy back-transfer from the phosphorescent guest molecule. rsc.orgresearchgate.netrsc.org

Modeling of Radical Anion Stability and Electron Localization

The stability of the radical anion of this compound is a critical factor in its electrochemical behavior and its potential use in electron-transporting layers. Cyclic voltammetry studies have shown that the radical anions of 2-acetyl- and this compound exhibit remarkable persistence in aprotic solvents like dimethylformamide (DMF). rsc.org This stability can be attributed to the delocalization of the extra electron across the π-conjugated system of the fluorene rings and the electron-withdrawing acetyl groups.

Conformational Analysis and Intramolecular Hydrogen Bonding Effects

The three-dimensional structure of this compound is characterized by the orthogonal arrangement of the two fluorene units. This rigid, spiro-fused core prevents intramolecular π-π stacking, which is beneficial for maintaining high emission efficiency in the solid state. rsc.org Conformational analysis helps in understanding the preferred spatial arrangement of the acetyl substituents.

While intramolecular hydrogen bonding is not a primary feature of the neutral this compound molecule, it can become relevant in its derivatives or during chemical reactions. For instance, in the context of the reduction of related spirobifluorene derivatives, intramolecular hydrogen bonds can influence the stereochemistry of the products. rsc.org In the design of more complex molecules based on the this compound scaffold, the potential for intramolecular hydrogen bonding by introducing suitable functional groups could be a tool to control conformation and crystal packing. cas.cz

Prediction of Spectroscopic Properties and Optoelectronic Behavior

Computational methods are powerful tools for predicting the spectroscopic and optoelectronic properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is commonly used to calculate absorption and emission spectra.

The predicted absorption spectrum of spirobifluorene derivatives typically shows strong π-π* transitions in the UV region. acs.org The introduction of acetyl groups is expected to cause a red-shift in the absorption maxima due to the extension of the conjugated system. The fluorescence spectra of these compounds are often mirror images of their absorption spectra, with a noticeable Stokes shift. acs.org

The optoelectronic behavior of materials based on this compound is largely determined by their frontier orbital energies and charge transport characteristics. nih.gov The electron-withdrawing acetyl groups are expected to enhance the electron-accepting and electron-transporting properties of the molecule, making it a candidate for use in the electron-transporting layers (ETLs) of organic electronic devices. rsc.org

Computational Studies in Materials Design (e.g., Covalent Organic Frameworks, Perovskite Solar Cells)

The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for the computational design of advanced materials.

Covalent Organic Frameworks (COFs): The spirobifluorene core can be functionalized with reactive groups to serve as a node in the construction of porous COFs. Computational simulations can be used to predict the topology, pore size, and surface area of the resulting frameworks. The inherent properties of the spirobifluorene unit, such as thermal stability and solution processability, can be transferred to the COF material.

Future Research Directions and Emerging Paradigms

Rational Design of Novel Spirobifluorene Architectures with Tunable Properties

The strategic design of new spirobifluorene-based molecules is a cornerstone of future research, aiming to fine-tune their electronic and physical properties for specific applications. By strategically modifying the spirobifluorene core, researchers can create materials with enhanced performance in areas such as organic electronics and chiral technologies.

A key approach involves extending the conjugated system of the spirobifluorene framework. For instance, a "two-armed skeleton extension" strategy has been successfully employed to create linear conjugated small molecule donors for organic solar cells. rsc.org This design, which deviates from the traditional X-shaped architecture, allows for the creation of large conjugated skeletons. rsc.org The introduction of units like ethynyl (B1212043) and carbazole (B46965) can further modulate the material's optoelectronic properties by lowering the HOMO energy levels and promoting intramolecular charge transfer. rsc.org

Another avenue of exploration is the introduction of various substituents onto the spirobifluorene core. This can be achieved through reactions with the acetyl groups of 2,2'-Diacetyl-9,9'-spirobifluorene. For example, the Friedländer reaction with ortho-aminoarenecarbaldehydes yields a series of 2,2′-di(heteroaryl)-9,9′-spirobifluorenes with distinct photoluminescent properties. oup.comoup.com The emission wavelengths of these derivatives are highly dependent on the attached heterocycles, with observed emissions ranging from blue to green light. oup.comoup.com This tunability makes them promising candidates for organic light-emitting diode (OLED) applications. oup.comoup.com

Furthermore, the introduction of aryl groups at various positions on the spirobifluorene scaffold offers another layer of control over the material's properties. A palladium-catalyzed interannular selective ortho-C–H arylation of bi(hetero)aryl-2-formaldehydes provides an efficient route to a diverse range of aryl fluorenone derivatives, which can then be used to synthesize multi-aryl spirobifluorenes. nih.gov This method allows for the creation of molecules with both linear and orthogonal structural elements, a design concept that can enhance carrier mobilities while maintaining high triplet energies, crucial for high-performance host materials in OLEDs. nih.gov The substitution pattern of electron-withdrawing groups, such as fluorine, can also be used to tune the photophysical properties, energy levels, and thermal stabilities of spirobifluorene derivatives. researchgate.net

The inherent chirality of appropriately substituted spirobifluorenes is another critical aspect of their rational design. The introduction of substituents at the 2,2' positions induces axial chirality. rsc.org This feature is being exploited to develop robust chiroptical systems, with spirobifluorenes seen as a more stable alternative to other chiral molecules like allenes. nih.gov The design and synthesis of chiral spirobifluorenes bearing specific functional groups, such as thioacetates, are underway to facilitate their use in surface functionalization and the development of materials with intense chiroptical responses. nih.gov

Table 1: Examples of Rationally Designed Spirobifluorene Derivatives and their Properties

DerivativeDesign StrategyKey PropertyPotential Application
SF(DPPCz)2Two-armed extension with ethynyl and carbazole units rsc.orgHigh power conversion efficiency (8.12%) rsc.orgOrganic photovoltaics rsc.org
2,2′-di(benzo[b]-1,10-phenanthrolin-2-yl)-9,9′-spirofluoreneFriedländer reaction with ortho-aminoarenecarbaldehydes oup.comoup.comGreen light emission at 500 nm oup.comoup.comOLEDs oup.comoup.com
1,4-diaryl SBFsInterannular C–H arylation nih.govEnhanced carrier mobility and high triplet energy nih.govOLED host materials nih.gov
Thioacetate-derivatized chiral spirobifluorenesIntroduction of thioacetate (B1230152) groups nih.govRobust chiroptical response nih.govChiroptical systems and surface functionalization nih.gov
Fluorinated 9,9′-spirobifluorene derivativesSubstitution with electron-withdrawing fluorine groups researchgate.netTunable photophysical properties and energy levels researchgate.netBlue OLEDs researchgate.net

Exploration of Complex Supramolecular Assemblies and Frameworks

The unique three-dimensional structure of spirobifluorene derivatives makes them ideal building blocks for the construction of intricate supramolecular assemblies and porous frameworks. These organized structures can exhibit emergent properties and functionalities not present in the individual molecules.

One area of significant interest is the formation of metal-organic frameworks (MOFs). A tetracarboxylate ligand derived from a spirobifluorene core has been used to synthesize a MOF with a classic 4-4 regular tiling topology and paddle-wheel inorganic building units. rsc.org The presence of the spirobifluorene cores influences the interactions between the layers of the MOF, resulting in a high specific surface area and promising hydrogen uptake capacity. rsc.org

Hydrogen-bonded networks are another important class of supramolecular assemblies. The self-assembly of 9,9'-Spirobifluorene-2,2',7,7'-tetracarboxylic acid and its tetraamide leads to the formation of achiral grid layers with large chiral pores. researchgate.net This demonstrates the potential of spirobifluorene derivatives to form well-defined, porous structures through hydrogen bonding interactions.

Furthermore, the chiral nature of certain spirobifluorene derivatives can be harnessed to create complex, self-sorted structures. For example, the reaction of racemic bispirofluorene precursors with other molecular components can lead to the quantitative self-sorting into homochiral organic cages. rsc.org The rigidity of the spirobifluorene linker is crucial for this high degree of self-recognition. rsc.org These chiral cages, with their well-defined geometries, are of interest for applications in molecular recognition and catalysis. The design of chiral receptors based on a spirobifluorene framework connected to two salen zinc(II) complex units has shown high enantioselective binding of chiral carboxylates. rsc.org

The ability of spirobifluorene derivatives to form polymers of intrinsic microporosity (PIMs) is also being actively investigated. rsc.org These polymers are of interest for gas separation membranes. The introduction of substituents, such as methyl or t-butyl groups, onto the spirobifluorene core can significantly impact the polymer's microporosity and gas permeability. rsc.org For example, methyl groups have been shown to enhance the concentration of ultramicropores, leading to more selective gas transport. rsc.org

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the performance of materials based on this compound, advanced in-situ characterization techniques are becoming increasingly crucial. These methods allow researchers to observe and analyze the dynamic processes and structural changes that occur within these materials under operational conditions.

For applications in organic electronics, techniques such as in-situ photoluminescence and electroluminescence spectroscopy are vital for probing the excited-state dynamics and degradation mechanisms of spirobifluorene-based OLEDs. These studies can provide real-time information on how the material's emission properties change over time, leading to a better understanding of device stability and efficiency.

In the context of supramolecular assemblies and frameworks, in-situ X-ray diffraction and scattering techniques are invaluable for studying the formation and structural evolution of these complex architectures. By monitoring the changes in the diffraction pattern during the self-assembly process, researchers can gain insights into the kinetics and thermodynamics of framework formation.

For chiral systems, in-situ chiroptical spectroscopy, such as circular dichroism (CD) and circularly polarized luminescence (CPL), can be used to monitor changes in the chiral conformation and supramolecular arrangement of spirobifluorene derivatives in response to external stimuli. This is particularly important for the development of chiroptical switches and sensors.

Computational modeling and simulation play a synergistic role with experimental techniques. For instance, semiempirical PM6 calculations have been used to estimate the strain energies of macrocyclic intermediates and provide insight into the formation pathways and self-sorting properties of chiral organic cages. rsc.org Combining these theoretical approaches with in-situ experimental data will enable a more comprehensive understanding of the structure-property relationships in these complex systems.

Development of Asymmetric Catalysts and Chiral Separation Media

The inherent chirality of many spirobifluorene derivatives makes them highly promising candidates for applications in asymmetric catalysis and chiral separation. The rigid and well-defined three-dimensional structure of the spirobifluorene scaffold can create a chiral environment that enables stereoselective transformations and separations.

In the field of asymmetric catalysis, spirobifluorene-based ligands can be used to create catalysts that favor the formation of one enantiomer of a product over the other. The spirobifluorene framework provides a stable and predictable platform for positioning catalytic metal centers and directing the approach of reactants. Research in this area is focused on designing and synthesizing novel chiral spirobifluorene ligands and evaluating their performance in a variety of catalytic reactions.

For chiral separation, spirobifluorene derivatives are being explored as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). researchgate.net The ability of these materials to differentiate between enantiomers is based on the formation of transient diastereomeric complexes through various interactions, such as π-π stacking, hydrogen bonding, and steric repulsion. The development of new spirobifluorene-based CSPs with improved separation efficiency and broader applicability is an active area of research. These CSPs can be crucial for the pharmaceutical industry, where the separation of enantiomers is often a critical step in drug development and quality control. nih.gov

The design of chiral receptors based on the spirobifluorene framework is another promising approach. A chiral receptor featuring two salen zinc(II) complex units connected by a spirobifluorene backbone has demonstrated highly enantioselective binding of chiral carboxylates, with significant differences in the binding constants for the two enantiomers. rsc.org This highlights the potential of spirobifluorene-based receptors for use in chiral sensing and separation applications.

Synergistic Integration in Multifunctional Materials Systems

A significant future direction for this compound and its derivatives lies in their integration into multifunctional materials systems, where their unique properties are combined with those of other materials to achieve enhanced or novel functionalities. This synergistic approach can lead to breakthroughs in a wide range of fields, from optoelectronics to sensing and beyond.

In the realm of organic electronics, spirobifluorene-based materials can be combined with other organic semiconductors to create more efficient and stable devices. For example, spirobifluorene derivatives can serve as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters in OLEDs. nih.govchemrxiv.org The spirobifluorene host can facilitate efficient energy transfer to the guest emitter while also providing good charge transport properties and thermal stability. nih.govresearchgate.net The decoration of a multiresonant TADF core with spirobifluorene groups has been shown to lead to high-efficiency OLEDs with moderate efficiency roll-off by mitigating aggregation-caused quenching. chemrxiv.org

The integration of spirobifluorene derivatives with inorganic nanomaterials is another exciting avenue. For instance, spirobifluorene-based ligands could be used to functionalize the surface of quantum dots or plasmonic nanoparticles, thereby modifying their optical and electronic properties and enabling their assembly into ordered superstructures. researchgate.net This could lead to the development of novel hybrid materials for applications in sensing, imaging, and light-harvesting.

Furthermore, the porous nature of some spirobifluorene-based frameworks can be exploited to create multifunctional composite materials. These frameworks could be loaded with active guest molecules, such as drugs or catalysts, to create systems for controlled release or heterogeneous catalysis. The ability to tune the pore size and functionality of the spirobifluorene framework would allow for the optimization of these systems for specific applications.

The development of reconfigurable materials is another area where the principles of spirobifluorene design can be applied. While not directly focused on the molecule itself, the concepts of creating materials with tunable functionality through structural rearrangement are relevant. harvard.edunih.gov The rigid yet adaptable nature of the spirobifluorene scaffold could inspire the design of new molecular machines and responsive materials.

Q & A

Basic: What are the optimized synthetic routes for 2,2'-Diacetyl-9,9'-spirobifluorene?

The synthesis typically involves:

  • Step 1 : Sandmeyer iodination of biphenyl derivatives to generate 2-iodobiphenyl (precursor).
  • Step 2 : Grignard reaction with fluorenone to form 9-(2’-biphenyl)-9-fluorenol.
  • Step 3 : Acid-mediated dehydration to yield 9,9′-spirobifluorene.
  • Step 4 : Friedel–Crafts acylation with acetyl chloride to introduce acetyl groups at the 2,2′ positions .
    Key challenges include controlling regioselectivity during acylation and optimizing reaction yields (e.g., avoiding side reactions in Friedel–Crafts steps).

Basic: How is the molecular structure of this compound characterized?

  • NMR Analysis : The spiro-carbon (C9) exhibits a distinct ¹³C NMR signal at δ = 65.9 ppm (TMS reference) due to its tetrahedral geometry .
  • Mass Spectrometry : The molecular ion peak (M⁺) dominates the spectrum (100% relative abundance), confirming stability under ionization conditions .
  • X-ray Diffraction : Used to resolve stereoisomers in derivatives, such as diastereomeric pinacols formed during electrochemical reduction .

Advanced: What electrochemical properties make this compound suitable for redox-active materials?

Cyclic voltammetry in dimethylformamide (DMF) reveals:

  • Reduction Potential : Quasi-reversible reduction at E° = –1.75 V (vs. SCE) to form persistent anion radicals.
  • Applications : Electrochemical synthesis of stereoisomeric diols (e.g., 2,3-bis(9,9′-spirobifluoren-2-yl)butane-2,3-diols) via proton-coupled electron transfer .
    Methodological considerations include solvent choice (aprotic vs. protic) to stabilize radical intermediates.

Advanced: How is this compound utilized in chiral materials design?

  • Chiral Ionophores : 2,2′-Diacetyl derivatives serve as precursors for enantiomer-selective crown ethers. Oxidation to dicarboxylic acids followed by reduction yields bis(hydroxymethyl) intermediates, which are functionalized into macrocycles .
  • Circular Dichroism (CD) : CD spectra correlate with macrocycle size and fluorene chromophore geometry, enabling tuning of enantioselectivity .

Advanced: What methodologies enable polymerization of spirobifluorene derivatives?

  • Polycondensation : Reacting 2,2′-dihydroxy-9,9′-spirobifluorene with dicarbonyl dichlorides (e.g., 2,2′-dicarbonyl dichloride-9,9′-spirobifluorene) in phenyl ether at 230°C yields helical polyesters .
  • Post-Polymerization Functionalization : Alkoxy side chains (e.g., ethylene glycol) are introduced via nucleophilic substitution using Cs₂CO₃ as a base .

Data Contradiction: How are regioselectivity conflicts resolved in spirobifluorene functionalization?

  • Nitration Example : Menke’s and Crivello’s protocols achieve regioselective nitration at the 2,2′ positions (79–95% yield) by controlling nitrate salt stoichiometry and reaction time .
  • Acylation vs. Bromination : Steric hindrance from acetyl groups can suppress competing bromination pathways, favoring 2,2′-substitution .

Advanced: What safety protocols are critical for handling brominated derivatives?

  • Hazard Mitigation : Brominated analogs (e.g., 2,2′-dibromo-9,9′-spirobifluorene) require inert-atmosphere handling due to thermal instability (decomposition above 335°C) .
  • Waste Disposal : Halogenated byproducts must be neutralized with Na₂SO₃ before aqueous disposal .

Advanced: How does this compound enhance photovoltaic devices?

  • Secondary Absorber Role : Blended with hole-transport materials (e.g., spiro-OMeTAD), it facilitates resonant energy transfer in solid-state excitonic solar cells .
  • Cascade Charge Transfer : The acetyl groups improve electron injection into TiO₂ layers, enhancing photocurrent density.

Advanced: Can this compound stabilize molecular architectures on surfaces?

  • Tripodal Platforms : Derivatives with thiol groups (e.g., 2,3′,6′-tris(acetylthio)-9,9′-spirobifluorene) enable vertical alignment on Au(111) surfaces via Au–S bonds. STM studies confirm controlled spatial arrangement .

Advanced: What computational insights guide spirobifluorene-based membrane design?

  • Molecular Simulations : Bromine substitution in polyimides increases gas permeability (e.g., CO₂ permeability from 197 to 693 Barrer) by inducing steric hindrance and reducing packing efficiency .
  • Twist Angle Analysis : PMDA–BSBF exhibits a 77.8° twist angle between fluorene and dianhydride planes, validated by XRD and density functional theory (DFT) .

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